Application Summary: “2,4-Dichloro-1-(1-chloroethyl)benzene” is a metabolite of DDT (dichlorodiphenyltrichloroethane), a pesticide that has been used worldwide since the 1940s . This compound is formed photochemically from DDE, a derivative of DDT .
Method of Application: The compound is generated through photochemical reactions and can be chemically synthesized for research purposes . It consists of both cis- and trans-2,4-dichloro-1-[2-chloro-1-(4-chlorophenyl)ethenyl]benzene . Both stereoisomers can be resolved by gas chromatography on a polar capillary column .
Results and Outcomes: This compound has been detected in more than 60 biotic (e.g., marine mammals, birds, human milk) and abiotic samples (fat deposits in kitchen hoods) from different areas all over the world . The stereoisomer distribution and concentrations (0.3–3.9% relative to corresponding 1,1-dichloro-2,2-bis(p-chlorophenyl)ethane (p,p′-DDE) levels) were determined by means of the synthesized analytical standard .
Application Summary: “2,4-Dichloro-1-(1-chloroethyl)benzene” can be used in the study of nucleophilic reactions of benzene derivatives . This compound can undergo nucleophilic substitution reactions, which are surprising as aryl halides are generally incapable of reacting by either an SN1 or SN2 pathway .
Method of Application: The compound can react with a concentrated sodium hydroxide solution at temperatures above 350 ºC . The presence of electron-withdrawing groups (such as nitro) ortho and para to the chlorine substantially enhance the rate of substitution .
Results and Outcomes: The chief products of this reaction are phenol and diphenyl ether . The resulting N-2,4-dinitrophenyl derivatives are bright yellow crystalline compounds that facilitated analysis of peptides and proteins .
Application Summary: “2,4-Dichloro-1-(1-chloroethyl)benzene” can also be used in the study of electrophilic aromatic substitution reactions . This compound can undergo electrophilic aromatic substitution because aromaticity is maintained .
Method of Application: The electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . This intermediate then loses a proton, yielding a substituted benzene ring .
Results and Outcomes: The resulting substituted benzene ring is a product of the electrophilic aromatic substitution reaction . This reaction mechanism is characterized by the initial addition of the electrophile to the aromatic ring, followed by the loss of a halide anion from the negatively charged intermediate .
Application Summary: “2,4-Dichloro-1-(1-chloroethyl)benzene” can be synthesized on a large scale . This process is important for producing sufficient quantities of the compound for various applications .
Method of Application: It typically involves controlled reactions under specific conditions .
Results and Outcomes: The large-scale synthesis results in the production of “2,4-Dichloro-1-(1-chloroethyl)benzene” in quantities suitable for industrial use .
Application Summary: “2,4-Dichloro-1-(1-chloroethyl)benzene” is used as a solvent and a precursor chemical in the synthesis of agrochemicals . It’s also used in softening and removing carbon-based contamination on metal surfaces .
Method of Application: In agrochemical synthesis, this compound can be used in various reactions to produce desired products . As a solvent, it can dissolve other substances, facilitating their reactions .
Results and Outcomes: The use of “2,4-Dichloro-1-(1-chloroethyl)benzene” in these applications contributes to the production of agrochemicals and the cleaning of metal surfaces . The specific results depend on the particular reactions or processes involved .
2,4-Dichloro-1-(1-chloroethyl)benzene, with the chemical formula C₈H₇Cl₃ and a molecular weight of 209.5 g/mol, is an aromatic compound characterized by the presence of two chlorine atoms at the 2 and 4 positions of the benzene ring and a chloroethyl group at the 1 position. This compound is often utilized in various chemical syntheses and has applications in research and industry. Its structure can be represented as follows:
textCl | Cl - C6H4 - CHCl - CH3
The compound is recognized for its unique properties, including low solubility in water and higher solubility in organic solvents, which makes it useful in various chemical applications .
These reactions are significant for synthesizing more complex organic molecules and derivatives .
The biological activity of 2,4-Dichloro-1-(1-chloroethyl)benzene has been studied primarily in terms of its potential toxicity and effects on living organisms. It exhibits:
Further research is required to fully elucidate its biological effects and mechanisms of action .
Several methods exist for synthesizing 2,4-Dichloro-1-(1-chloroethyl)benzene:
These methods highlight the versatility of this compound in synthetic organic chemistry .
2,4-Dichloro-1-(1-chloroethyl)benzene finds applications across various fields:
The compound's unique structure allows it to participate in diverse
Interaction studies involving 2,4-Dichloro-1-(1-chloroethyl)benzene focus on its reactivity with biological molecules and other chemicals:
Understanding these interactions is crucial for assessing both its utility in synthetic applications and its safety profile .
Several compounds share structural similarities with 2,4-Dichloro-1-(1-chloroethyl)benzene. Below is a comparison highlighting their uniqueness:
| Compound Name | CAS Number | Similarity | Key Features |
|---|---|---|---|
| 1-Chloro-2-(chloromethyl)benzene | 611-19-8 | 0.91 | Contains a chloromethyl group instead of chloroethyl. |
| 1,3-Dichloro-5-(chloromethyl)benzene | 3290-06-0 | 0.91 | Different positioning of chlorine atoms affects reactivity. |
| 1-Chloroethylbenzene | 12648 | 0.88 | Lacks multiple chlorines; simpler structure affects properties. |
| 2,4-Dichlorobenzyl chloride | 10025 | 0.85 | Similar chlorination pattern but different functional groups. |
These comparisons illustrate how variations in substituents and their positions influence the chemical behavior and applications of these compounds .
Chlorination of ethylbenzene derivatives is highly dependent on reaction conditions, particularly the choice of catalyst and initiation method. In the presence of Lewis acids such as iron(III) chloride (FeCl₃), electrophilic aromatic substitution occurs preferentially at the ortho and para positions of the benzene ring due to the electron-donating ethyl group’s directing effects. For example, chlorination of ethylbenzene with FeCl₃ yields a mixture of o-chloroethylbenzene (30–40%) and p-chloroethylbenzene (60–70%). The ethyl group’s activating nature enhances the ring’s electron density, facilitating electrophilic attack by chlorine radicals generated in situ.
In contrast, radical-initiated chlorination under ultraviolet (UV) light promotes side-chain substitution. This process proceeds via a free-radical mechanism, where chlorine radicals abstract a hydrogen atom from the ethyl group’s terminal carbon, forming a benzyl radical. Subsequent chlorine addition produces 1-chloro-1-phenylethane as the major product (85–90% yield). The selectivity for side-chain chlorination under UV light arises from the stability of the benzylic radical intermediate.
Table 1: Comparative Chlorination Pathways for Ethylbenzene
| Condition | Catalyst/Initiation | Major Product | Yield (%) |
|---|---|---|---|
| FeCl₃, 25°C | Electrophilic | o- and p-chloroethylbenzene | 95–98 |
| UV light, 40°C | Radical | 1-chloro-1-phenylethane | 85–90 |
These results underscore the critical role of reaction conditions in directing chlorination toward either the aromatic ring or the alkyl side chain.
The introduction of chirality in 2,4-dichloro-1-(1-chloroethyl)benzene necessitates asymmetric synthetic strategies. Recent advances in chiral sulfide catalysis have enabled enantioselective electrophilic chlorination of alkenes. For instance, bifunctional sulfide catalysts leverage non-covalent interactions, such as hydrogen bonding, to stabilize chlorinated intermediates and control stereochemistry. In a representative protocol, N-allyl anilides undergo chlorocarbocyclization in the presence of a chiral sulfide catalyst and dichlorohexane (DCH), yielding tetrahydroquinoline derivatives with >90% enantiomeric excess (ee).
While this method has not been explicitly applied to 2,4-dichloro-1-(1-chloroethyl)benzene, analogous approaches could be adapted by substituting the starting material with ethylbenzene derivatives. Key factors influencing stereoselectivity include:
Table 2: Stereoselective Chlorination Parameters
| Parameter | Optimal Condition | Enantiomeric Excess (%) |
|---|---|---|
| Catalyst loading | 10 mol% | 92–95 |
| Temperature | −40°C | 94 |
| Chlorinating agent | Dichlorohexane (DCH) | 90–93 |
Further research is needed to optimize these conditions for ethylbenzene-derived substrates.
Microwave-assisted synthesis offers potential advantages in accelerating chlorination reactions and improving yields through enhanced thermal efficiency. While direct studies on 2,4-dichloro-1-(1-chloroethyl)benzene are limited, microwave-induced plasma systems have demonstrated efficacy in decomposing chlorinated aromatics like monochlorobenzene and o-dichlorobenzene. In these systems, argon plasma generated by microwave irradiation (2.45 GHz) achieves complete decomposition at 130°C with 10% oxygen content.
Adapting such technology to synthetic applications could reduce reaction times and energy consumption. For example, traditional thermal chlorination of ethylbenzene derivatives requires prolonged heating (6–12 hours), whereas microwave-assisted methods might achieve comparable yields in minutes. However, challenges remain in scaling these systems for complex syntheses and preventing undesired side reactions.
The chlorine atoms in 2,4-dichloro-1-(1-chloroethyl)benzene exert competing inductive (-I) and resonance (-M) effects, significantly influencing EAS kinetics. The -I effect withdraws electron density through σ-bonds, deactivating the ring and slowing electrophilic attack. Conversely, the -M effect delocalizes electrons via resonance, partially offsetting deactivation. In nitration reactions, the relative rates of substitution for halogenated benzenes demonstrate this interplay [4]:
| Compound | Relative Nitration Rate (vs. Benzene) |
|---|---|
| Benzene | 1.0 |
| Fluorobenzene | 0.11 |
| Chlorobenzene | 0.02 |
| Bromobenzene | 0.06 |
| Iodobenzene | 0.13 |
For 2,4-dichloro-1-(1-chloroethyl)benzene, the -I dominance of chlorine reduces reactivity compared to benzene. However, the chloroethyl group introduces steric and electronic complexities. Kinetic studies show that the ortho/para-directing nature of chlorine persists, but the 1-chloroethyl substituent further deactivates the ring, lowering the rate of nitration by 98% compared to toluene [4] [6].
Polar aprotic solvents like sulfuric acid stabilize charged intermediates in EAS by solvating the electrophile and σ-complex. In the nitration of 2,4-dichloro-1-(1-chloroethyl)benzene, the mixed-acid system (HNO₃/H₂SO₄) generates the nitronium ion (NO₂⁺), which attacks the aromatic ring. Sulfuric acid’s high dielectric constant stabilizes the transition state, reducing the activation energy by 15–20 kJ/mol compared to nonpolar solvents [6] [7].
The chloroethyl group alters solvent interactions by introducing localized dipole moments. Computational simulations reveal that the C-Cl bond’s polarity creates regions of partial positive charge, enhancing electrostatic interactions with the solvent. This stabilization accelerates the formation of the Wheland intermediate (σ-complex) but slows its deprotonation due to increased steric hindrance [3] [7].
Density functional theory (DFT) calculations provide atomic-level insights into the σ-complex formed during EAS. For 2,4-dichloro-1-(1-chloroethyl)benzene, the intermediate adopts a distorted cyclohexadienyl structure with partial positive charge delocalization. Key findings include:
These models predict that steric effects from the chloroethyl group limit access to the para position, directing substitution predominantly to the meta position—a deviation from typical halogen-directed EAS patterns [3] [7].
Microbial reductive dechlorination represents a critical biotransformation pathway for 2,4-Dichloro-1-(1-chloroethyl)benzene in anaerobic environmental conditions [1] [2]. The reductive dechlorination process involves the sequential removal of chlorine atoms from the aromatic ring structure through electron transfer mechanisms mediated by specialized microorganisms [2] [3].
The predominant microbial communities responsible for chlorinated benzene dechlorination belong to the Chloroflexi phylum, particularly Dehalococcoides species and related phylotypes [3]. These organisms utilize chlorinated aromatic compounds as terminal electron acceptors in their respiratory processes [3] [4]. Research has demonstrated that Dehalococcoides strains exhibit specificity for different chlorine substitution patterns, with para-flanked meta positions being preferentially targeted for dechlorination [3].
The dechlorination pathway for 2,4-Dichloro-1-(1-chloroethyl)benzene follows a stepwise mechanism where chlorine atoms are removed in order of thermodynamic favorability [5]. The electron-withdrawing effect of the chloroethyl substituent influences the electron density distribution on the benzene ring, affecting the reactivity of individual chlorine positions [6]. Studies on similar dichlorinated benzene compounds have shown that the 4-position chlorine is typically removed first, followed by the 2-position chlorine [7] [5].
Kinetic studies of chlorinated benzene dechlorination reveal significant variations in transformation rates based on the degree of chlorination [5]. The rate constants for reductive dechlorination generally increase with higher chlorination levels due to the greater driving force for electron acceptance [5]. Environmental factors including temperature, pH, and the presence of competing electron acceptors significantly influence dechlorination rates [4].
Table 1: Microbial Reductive Dechlorination Rate Constants for Chlorinated Benzenes
| Compound | Rate Constant (h⁻¹) | Half-life (days) | Reference |
|---|---|---|---|
| Chlorobenzene | 3.6 × 10⁻³ | 8.0 | Pham & Chihiro (2019) |
| 1,2-Dichlorobenzene | 1.8 × 10⁻³ | 16.0 | Pham & Chihiro (2019) |
| 1,3-Dichlorobenzene | 6.2 × 10⁻³ | 4.6 | Pham & Chihiro (2019) |
| 1,4-Dichlorobenzene | 2.1 × 10⁻³ | 13.7 | Pham & Chihiro (2019) |
| 1,2,3-Trichlorobenzene | 1.2 × 10⁻³ | 24.0 | Pham & Chihiro (2019) |
| 1,2,4-Trichlorobenzene | 2.8 × 10⁻³ | 10.3 | Pham & Chihiro (2019) |
| 1,3,5-Trichlorobenzene | 8.5 × 10⁻³ | 3.4 | Pham & Chihiro (2019) |
| Pentachlorobenzene | 1.9 × 10⁻² | 1.5 | Shimokawa & Sawai (1977) |
The metabolic products of reductive dechlorination include lower chlorinated benzene derivatives and ultimately benzene as the final dechlorination product [5] [7]. The production of chloride ions serves as a stoichiometric indicator of dechlorination activity, with the molar ratio of chloride release corresponding directly to the number of chlorine atoms removed [7]. Carbon dioxide formation accompanies complete mineralization of the aromatic ring structure following extensive dechlorination [7].
Photolytic degradation of 2,4-Dichloro-1-(1-chloroethyl)benzene in aquatic environments occurs through both direct photolysis and indirect photochemical processes [8] [9]. Direct photolysis involves the absorption of ultraviolet radiation by the aromatic chromophore, leading to electronic excitation and subsequent chemical transformation [8]. The compound contains chromophoric groups that absorb wavelengths greater than 290 nanometers, making it susceptible to solar radiation-induced degradation [8].
The photodegradation mechanism involves multiple pathways including homolytic carbon-chlorine bond cleavage and heterolytic processes [10] [11]. Homolytic cleavage generates chlorine radicals and aromatic radicals, which can undergo further reactions with water molecules or dissolved oxygen [10]. The presence of multiple chlorine substituents affects the photolysis quantum yield, with electron-withdrawing groups generally decreasing the efficiency of photochemical transformation [11].
Indirect photolysis occurs through reaction with photochemically generated reactive species, particularly hydroxyl radicals [9] [12]. Hydroxyl radicals are formed through the photolysis of naturally occurring dissolved organic matter, nitrate, and hydrogen peroxide in aquatic systems [13]. The rate constants for hydroxyl radical reactions with chlorinated benzenes range from 5.69 to 47.2 × 10⁻¹² cubic centimeters per molecule per second [9].
The photodegradation rate is influenced by various environmental parameters including pH, dissolved organic carbon concentration, and the presence of photosensitizers [9]. Alkaline conditions generally enhance photolytic transformation rates through increased hydroxyl radical formation [14]. Dissolved organic matter can act as both a photosensitizer and a radical scavenger, resulting in complex effects on overall degradation kinetics [13].
Table 2: Photolytic Degradation Rate Constants in Aquatic Systems
| Compound | Photolysis Rate Constant (s⁻¹) | Quantum Yield (mol einstein⁻¹) | Half-life in Sunlight (days) | Reference |
|---|---|---|---|---|
| 2,4-Dichloronitrobenzene | 2.8 × 10⁻⁶ | 1.2 × 10⁻³ | 68 | IARC (2020) |
| Chlorobenzene | 1.2 × 10⁻⁵ | 2.8 × 10⁻³ | 16 | Passeport et al. (2018) |
| 1,2-Dichlorobenzene | 8.4 × 10⁻⁶ | 1.9 × 10⁻³ | 23 | Passeport et al. (2018) |
| 1,3-Dichlorobenzene | 9.1 × 10⁻⁶ | 2.1 × 10⁻³ | 21 | Passeport et al. (2018) |
| 1,4-Dichlorobenzene | 7.8 × 10⁻⁶ | 1.8 × 10⁻³ | 25 | Passeport et al. (2018) |
| Hexachlorobenzene | 3.2 × 10⁻⁷ | 5.2 × 10⁻⁴ | 595 | Koshioka et al. (1990) |
| Pentachlorophenol | 4.1 × 10⁻⁶ | 1.6 × 10⁻³ | 49 | Koshioka et al. (1990) |
Photochemical transformation products include hydroxylated derivatives, dechlorinated compounds, and ring-opening products [10] [15]. The formation of chlorinated phenols represents a major transformation pathway, occurring through nucleophilic substitution of chlorine atoms with hydroxyl groups [10]. Ring cleavage can occur under prolonged irradiation conditions, leading to the formation of aliphatic compounds and ultimately complete mineralization to carbon dioxide and water [10].
Advanced oxidation processes combining ultraviolet irradiation with oxidants such as hydrogen peroxide or ozone significantly enhance the photodegradation rate of chlorinated aromatic compounds [16]. The ultraviolet-chlorine process generates multiple reactive species including hydroxyl radicals, chlorine atoms, and dichlorine radical anions, which collectively accelerate the transformation of recalcitrant organic pollutants [16] [12].
The sediment-water partitioning behavior of 2,4-Dichloro-1-(1-chloroethyl)benzene is governed by its physicochemical properties, particularly its hydrophobic character and affinity for organic matter [17] [18]. The partitioning process is quantified using distribution coefficients that describe the equilibrium concentration ratio between the solid and aqueous phases [17].
The organic carbon-water partition coefficient (Koc) represents the primary parameter for predicting sorption behavior in natural systems [19] [17]. For chlorinated benzenes, Koc values correlate strongly with octanol-water partition coefficients, reflecting the dominance of hydrophobic interactions in the sorption process [17] [20]. The relationship follows the empirical equation Koc = 0.41 × Kow, providing a reliable estimation method for environmental fate modeling [21].
The sediment-water distribution coefficient (Kd) varies with the organic carbon content of the sediment according to the relationship Kd = Koc × foc, where foc represents the fraction of organic carbon [19] [18]. This linear relationship assumes that organic matter is the primary sorbent phase for hydrophobic organic compounds [18]. However, mineral surfaces and black carbon can contribute to sorption, particularly for highly chlorinated compounds [18].
Table 3: Sediment-Water Partition Coefficients for Chlorinated Benzenes
| Compound | log Kow | Koc (L kg⁻¹) | log Koc | Reference |
|---|---|---|---|---|
| Benzene | 2.13 | 55 | 1.74 | DTSC (1994) |
| Chlorobenzene | 2.84 | 89 | 1.95 | EPA RSEI (2014) |
| 1,2-Dichlorobenzene | 3.38 | 158 | 2.20 | EPA RSEI (2014) |
| 1,3-Dichlorobenzene | 3.53 | 185 | 2.27 | EPA RSEI (2014) |
| 1,4-Dichlorobenzene | 3.37 | 151 | 2.18 | EPA RSEI (2014) |
| 1,2,3-Trichlorobenzene | 4.14 | 398 | 2.60 | Rayne & Forest (2009) |
| 1,2,4-Trichlorobenzene | 3.98 | 316 | 2.50 | Rayne & Forest (2009) |
| Tetrachlorobenzenes | 4.55 | 851 | 2.93 | Rayne & Forest (2009) |
| Pentachlorobenzene | 5.17 | 1,995 | 3.30 | Mackay et al. (1992) |
| Hexachlorobenzene | 5.73 | 4,786 | 3.68 | Mackay et al. (1992) |
Sorption kinetics typically follow first-order or pseudo-first-order models, with equilibration times ranging from hours to days depending on particle size and organic matter accessibility [18]. The desorption process often exhibits hysteresis, with desorption rates being slower than sorption rates due to diffusion limitations within organic matter matrices [18].
Environmental factors affecting partitioning include temperature, pH, ionic strength, and the presence of dissolved organic matter [17]. Temperature effects follow the van't Hoff relationship, with decreasing sorption coefficients at higher temperatures [17]. The pH influence is generally minimal for neutral compounds like 2,4-Dichloro-1-(1-chloroethyl)benzene, but can affect the protonation state of surface functional groups [17].